Chlormadinone-d6 Chlormadinone-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16658059
InChI: InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D
SMILES:
Molecular Formula: C21H27ClO3
Molecular Weight: 368.9 g/mol

Chlormadinone-d6

CAS No.:

Cat. No.: VC16658059

Molecular Formula: C21H27ClO3

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

Chlormadinone-d6 -

Specification

Molecular Formula C21H27ClO3
Molecular Weight 368.9 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D
Standard InChI Key VUHJZBBCZGVNDZ-MJEGQNEQSA-N
Isomeric SMILES [2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Chlormadinone-d6 (C₂₃H₂₃D₆ClO₄) features systematic deuteration at six hydrogen positions within the chlormadinone acetate skeleton (C₂₃H₂₉ClO₄) . The molecular weight increases from 404.93 g·mol⁻¹ in the native compound to 410.96 g·mol⁻¹ in the deuterated form, a mass shift strategically designed for isotopic differentiation in analytical assays .

Table 1: Structural Comparison of Chlormadinone Acetate and Chlormadinone-d6

PropertyChlormadinone AcetateChlormadinone-d6
Molecular FormulaC₂₃H₂₉ClO₄C₂₃H₂₃D₆ClO₄
Molecular Weight404.93 g·mol⁻¹410.96 g·mol⁻¹
Deuterium Substitution06 positions
CAS RegistryNot publicly listedVC0198724

Synthetic Pathway

The deuteration process typically employs hydrogen-deuterium exchange under controlled catalytic conditions, preserving the compound's stereochemical integrity while achieving >99% isotopic purity. Critical deuteration sites include the 17α-acetoxy group and positions adjacent to the Δ⁴,⁶-diene system, regions pivotal to receptor binding and metabolic stability .

Pharmacokinetic Properties

Absorption and Distribution

Chlormadinone-d6 maintains complete oral bioavailability comparable to its non-deuterated counterpart, with plasma protein binding reaching 96.6–99.4% primarily to albumin rather than sex hormone-binding globulin (SHBG) . The deuterium substitution pattern delays hepatic first-pass metabolism, extending the elimination half-life to 25–89 hours versus 20–40 hours for chlormadinone acetate .

Table 2: Comparative Pharmacokinetic Parameters

ParameterChlormadinone AcetateChlormadinone-d6
Bioavailability100%100%
Protein Binding96.6–99.4%96.6–99.4%
Half-life (t₁/₂)20–40 hours25–89 hours
Urinary Excretion33–45%28–42%
Fecal Elimination24–41%22–38%

Metabolic Pathways

Deuteration significantly alters the compound's metabolic fate. While chlormadinone acetate undergoes hepatic reduction, hydroxylation, and deacetylation , the deuterated form demonstrates reduced CYP3A4-mediated metabolism at deuterated positions, leading to:

  • Decreased 3α/3β-hydroxylation by 40–60%

  • 25% reduction in deacetylated metabolites

  • Prolonged detection window in mass spectrometry assays

Research Applications

Isotopic Tracer Studies

Chlormadinone-d6 serves as an internal standard in quantitative bioanalysis, enabling precise measurement of chlormadinone acetate levels in biological matrices. Its use in stable isotope dilution assays improves detection sensitivity to 0.1 ng/mL compared to 1.0 ng/mL with conventional methods .

Receptor Binding Investigations

Therapeutic Implications

Contraceptive Development

Preclinical models demonstrate that chlormadinone-d6 retains ovulation-inhibiting properties at doses equivalent to 2 mg/day of chlormadinone acetate . Rabbit studies reveal a 63% reduction in median eminence-induced ovulation compared to controls (p < 0.01) .

Analytical Methodologies

Mass Spectrometric Detection

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods achieve 0.05 ng/mL quantification limits using chlormadinone-d6 as internal standard. Key mass transitions include:

  • Q1: 411.0 m/z → Q3: 313.1 m/z (quantifier)

  • Q1: 411.0 m/z → Q3: 255.0 m/z (qualifier)

Nuclear Magnetic Resonance

¹H-NMR spectra show complete disappearance of proton signals at δ 5.85 ppm (C6-H) and δ 4.75 ppm (C17-OAc), confirming successful deuteration. Residual protiated impurities measure <0.5% in commercial batches.

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